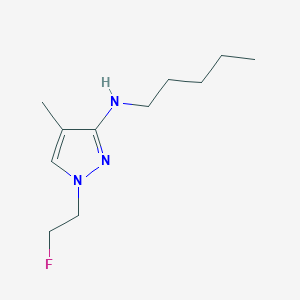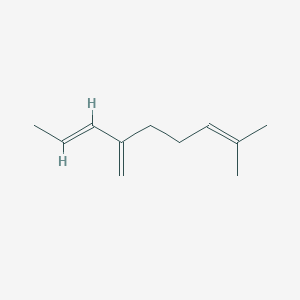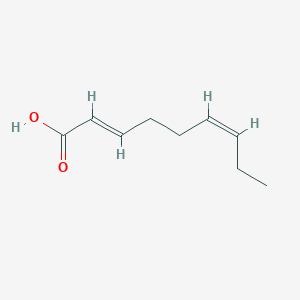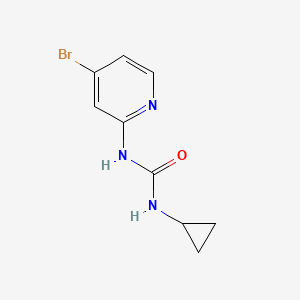
S-phenyl-D-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(phenylthio)propanoic acid is an organic compound characterized by the presence of an amino group, a phenylthio group, and a carboxylic acid group This compound is a derivative of cysteine, where the sulfur atom is bonded to a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(phenylthio)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with L-cysteine, a naturally occurring amino acid.
Thioether Formation: L-cysteine undergoes a reaction with a phenylthiol in the presence of a suitable catalyst to form the thioether linkage. Common catalysts include transition metal complexes.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired (S)-2-Amino-3-(phenylthio)propanoic acid.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-3-(phenylthio)propanoic acid may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (S)-2-Amino-3-(phenylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating or acylating agents under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
科学研究应用
(S)-2-Amino-3-(phenylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (S)-2-Amino-3-(phenylthio)propanoic acid involves its interaction with specific molecular targets:
Enzymatic Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may affect metabolic pathways involving sulfur-containing amino acids and their derivatives.
相似化合物的比较
Cysteine: A naturally occurring amino acid with a thiol group instead of a phenylthio group.
Methionine: Another sulfur-containing amino acid with a methylthio group.
S-Phenylcysteine: A compound similar to (S)-2-Amino-3-(phenylthio)propanoic acid but with different stereochemistry.
Uniqueness: (S)-2-Amino-3-(phenylthio)propanoic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to other sulfur-containing amino acids. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |
InChI 键 |
XYUBQWNJDIAEES-MRVPVSSYSA-N |
手性 SMILES |
C1=CC=C(C=C1)SC[C@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11747766.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11747770.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747784.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11747790.png)
![N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline](/img/structure/B11747797.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11747804.png)
![1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11747817.png)

![4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11747841.png)



